molecular formula C12H18FN3O2 B15297331 tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate

tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate

Cat. No.: B15297331
M. Wt: 255.29 g/mol
InChI Key: XEBQSVMVUQFSAD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate: is an organic compound with the molecular formula C12H18FN3O2 It is a derivative of carbamate and pyrimidine, featuring a tert-butyl group and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoropyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with 5-fluoropyrimidine in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate, used to deprotonate and activate the reactants.

    Solvents: Common solvents include 1,4-dioxane and methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. For example, fluoropyrimidine derivatives are known for their anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, making it useful in the development of anticancer agents.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a fluoropyrimidine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H18FN3O2

Molecular Weight

255.29 g/mol

IUPAC Name

tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C12H18FN3O2/c1-11(2,3)18-10(17)16-12(4,5)9-14-6-8(13)7-15-9/h6-7H,1-5H3,(H,16,17)

InChI Key

XEBQSVMVUQFSAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)F

Origin of Product

United States

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